molecular formula C15H10N2O6 B1676252 3-Maleimidobenzoyl N-hydroxysuccinimide CAS No. 58626-38-3

3-Maleimidobenzoyl N-hydroxysuccinimide

Cat. No. B1676252
CAS RN: 58626-38-3
M. Wt: 314.25 g/mol
InChI Key: LLXVXPPXELIDGQ-UHFFFAOYSA-N
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Description

3-Maleimidobenzoyl N-hydroxysuccinimide (MBS) is a heterobifunctional crosslinking reagent that is reactive towards primary amine and sulfhydryl . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.0, followed by coupling to compounds containing sulfhydryl by thioether at the same pH . It is useful for the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .


Synthesis Analysis

The synthesis of MBS involves the reaction of its amino group with the succinimide moiety . This is followed by the reaction of the thiol group on the peptide with the maleimide moiety of the activated carrier .


Molecular Structure Analysis

The empirical formula of MBS is C15H10N2O6 . Its molecular weight is 314.25 . The SMILES string representation of its structure is O=C1CCC(N1OC(C2=CC=CC(N3C(C=CC3=O)=O)=C2)=O)=O .


Physical And Chemical Properties Analysis

MBS is a crystalline substance with a melting point of 175-177 °C . It is soluble in ethyl acetate or DMF up to 20 mg/mL . It may require the addition of solvent to the coupling buffer to at least 5% to maintain solubility . It should be stored at a temperature of -20°C .

Scientific Research Applications

Enzyme Immunoassays

MBNHS has been utilized in enzyme immunoassays, particularly in the coupling of insulin with beta-D-galactosidase. Kitagawa and Aikawa (1976) synthesized a novel coupling reagent using MBNHS, enabling easy conjugation of insulin with beta-D-galactosidase in neutral, aqueous solutions without reducing enzyme activity. This method was effective for detecting insulin levels in enzyme-coupled immunoassays (Kitagawa & Aikawa, 1976).

Crosslinking in Antibody Production

MBNHS plays a role in the cross-reaction of antibodies during the production of anti-peptide antibodies. Edwards et al. (1989) discovered that antibodies produced against maleic anhydride-derivatised groups reacted with MBNHS-derivatised groups, indicating its significance in antibody conjugation processes (Edwards et al., 1989).

Chemical Synthesis and Drug Development

In the realm of chemical synthesis and drug development, MBNHS is used in the formation of hydroxysuccinimide substituted indolin-3-ones. Chen et al. (2021) demonstrated a one-pot cascade reaction involving MBNHS, which resulted in compounds with significant antiproliferative activity in human cancer cell lines (Chen et al., 2021).

Bioconjugation and Protein Studies

MBNHS is instrumental in bioconjugation and protein studies. For instance, Hu and Su (2002) used MBNHS to prepare a bovine serum albumin-bovine hemoglobin conjugate, which is a potential blood substitute. This conjugation resulted in a product with specific oxygen-binding properties (Hu & Su, 2002).

Immunotoxin Development

The reagent is also used in the development of immunotoxins. Myers et al. (1989) utilized MBNHS in creating anti-CD5 ricin immunotoxins, observing that aromatic maleimide crosslinkers like MBNHS significantly improve the yield of these immunotoxins without compromising their potency (Myers et al., 1989).

Safety And Hazards

MBS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVXPPXELIDGQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H10N2O6
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DSSTOX Substance ID

DTXSID00207335
Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Molecular Weight

314.25 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
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Product Name

3-Maleimidobenzoyl N-hydroxysuccinimide

CAS RN

58626-38-3
Record name m-Maleimidobenzoyl-N-hydroxysuccinimide
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Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Record name 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

To 500 μl of H2O were added 5 mg of the peptide and the pH was adjusted to 8.5 with NaOH, to obtain a final concentration of 10 mg/ml. Citraconic anhydride was diluted in H2O to a concentration of 10 mg/ml. 500 μl of the anhydride solution were added to the peptide solution 100 μl at a time with adjustment of the pH to 8.5 between each addition. The solution was then stirred constantly at room temperature for 1 hour. This was followed by the addition of 100 μl of 1M sodium phosphate buffer (pH 7.2) and then 900 μl of 100 mM sodium phosphate buffer (pH 7.2). Sulfo-MBS was diluted in H2O to a concentration of 25 mg/ml and 400 μl of this solution were added to the peptide solution to obtain an MBS concentration of about 5 mg/ml. This solution was stirred constantly at room temperature for 30 minutes. 6 μl of β-mercaptoethanol were added for a final β-mercaptoethanol concentration of 35 mM. The solution was stirred constantly at room temperature for 1 hour. KLH was dissolved in PBS at 3 mg/ml and 2.5 ml were added to the peptide solution. The solution was stirred constantly at room temperature for 3 hours and then dialysed against 1 litre of PBS, with three changes of the PBS. The final peptide concentration was about 1 mg/ml and the final KLH concentration was about 1.5 mg/ml.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Gruschke, K Gröne, M Heublein, S Hölz… - Journal of Biological …, 2010 - ASBMB
… MBS, 3-maleimidobenzoyl-N-hydroxysuccinimide ester. C, identified cross-linking partners of Mba1. MWapp, apparent molecular weight; DSG, disuccinimidyl glutarate. …
Number of citations: 81 www.jbc.org
Y Fujisawa - Zoological science, 1996 - BioOne
… synthetic peptide, CGSPMFVamide ([Cys0]-MIP1), was coupled via the N-terminal Cys to bovine thyroglobulin by the bifunctional crosslinker, 3-maleimidobenzoyl-N-hydroxysuccinimide…
Number of citations: 18 bioone.org
TV Akhlynina, DA Jans, AA Rosenkranz… - Journal of biological …, 1997 - ASBMB
… (NH 2 -Pro-Lys-Thr-Lys-Arg-Lys-Val-Glu-Asp-Pro-Tyr-Cys-COOH) were linked individually to the amino groups of BSA-(chlorin e 6 ) using 3-maleimidobenzoyl-N-hydroxysuccinimide …
Number of citations: 195 www.jbc.org
M Szechyńska-Hebda, M Wędzony, E Dubas, H Kieft… - Plant cell reports, 2006 - Springer
… for immunolabelling of actin filaments were the same, except for the fixation procedure (prefixation, fixation and post-fixation) where 10 μM 3-Maleimidobenzoyl-N-hydroxysuccinimide …
Number of citations: 23 link.springer.com
JE Keller, JL Nowakowski, MG Filbert… - Journal of Applied …, 1999 - Wiley Online Library
… In brief, the method involved conjugation of P51 to the protein keyhole limpet hemocyanin using 3-maleimidobenzoyl-N-hydroxysuccinimide ester, purified and dissolved in phosphate-…
N Whittall, DM Moran, AW Wheeler… - International Archives of …, 1985 - karger.com
… at each functional group eg 2,4-dichloro-6-methoxy-.v-triazine [15] or, hetero-bifunctional reagents having or thogonally reactive groups, eg 3-maleimidobenzoylN-hydroxysuccinimide …
Number of citations: 7 karger.com
X Zhang, Y Duan, X Zeng - ACS omega, 2017 - ACS Publications
… The heterobifunctional cross-linking reagent of 3-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) was used to react with amino-modified matrix, resulting in the formation of …
Number of citations: 23 pubs.acs.org
ZV Samsonova, OS Shchelokova, NL Ivanova… - Applied Biochemistry …, 2005 - Springer
… Its conjugation to proteins may involve the use of carbodiimide [23], glutaraldehyde [21–23], or the intermediate crosslinking agent 3-maleimidobenzoyl-Nhydroxysuccinimide (MBS) [19, …
Number of citations: 41 link.springer.com
A Faye, K Borthwick, C Esnous, NT Price… - Biochemical …, 2005 - portlandpress.com
We have previously proposed that changes in malonyl-CoA sensitivity of rat L-CPT1 (liver carnitine palmitoyltransferase 1) might occur through modulation of interactions between its …
Number of citations: 48 portlandpress.com
F Morishita, K Sasaki, K Kanemaru, Y Nakanishi… - Peptides, 2001 - Elsevier
… Cys-Asn-D-Trp-Phe-NH 2 was coupled to keyhole limpet hemocyanin (KLH, Sigma) via 3-maleimidobenzoyl-N-hydroxysuccinimide (Sigma). The conjugate was emulsified by mixing …
Number of citations: 30 www.sciencedirect.com

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